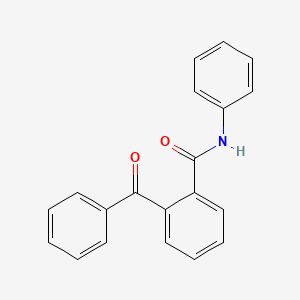![molecular formula C13H18O2 B14149698 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-08-1](/img/structure/B14149698.png)
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a 5-methylfuran-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 5-methylfuran-2-yl ethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the cyclohexanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring but lacks the cyclohexanone moiety.
2-Ethyl-5-methylfuran: Similar furan structure but different substituents.
2,3-Dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]cyclohexan-1-amine: Contains a similar cyclohexane structure but with different functional groups.
Uniqueness
2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone core and a 5-methylfuran-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89225-08-1 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-[1-(5-methylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-8-13(15-9)10(2)11-5-3-4-6-12(11)14/h7-8,10-11H,3-6H2,1-2H3 |
InChIキー |
DHMINTXIZSKBMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C)C2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
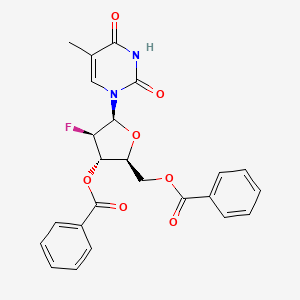
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
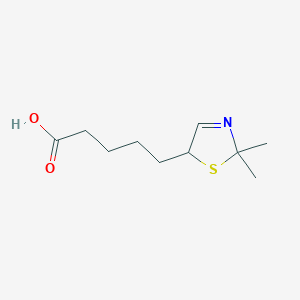
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

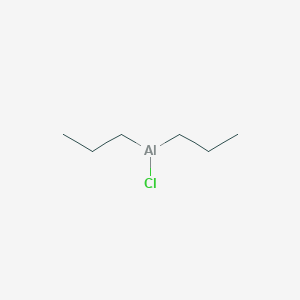
![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)

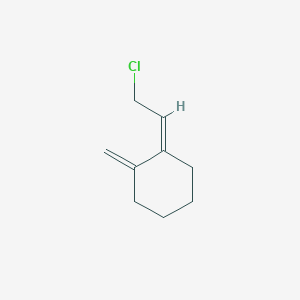
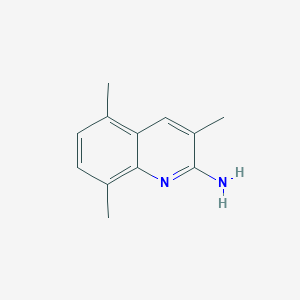
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
